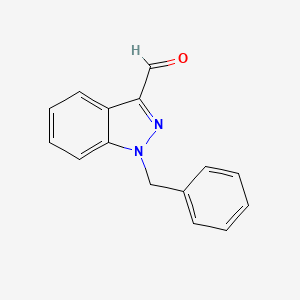

1-Benzylindazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

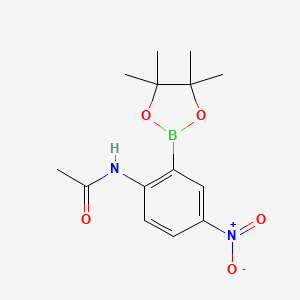

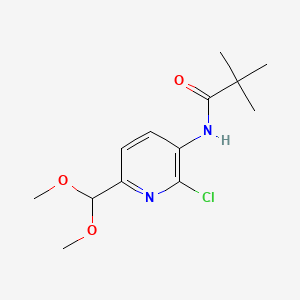

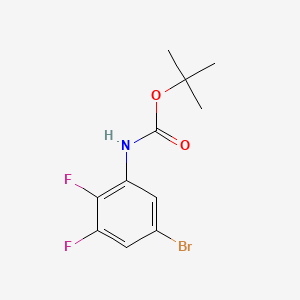

1-Benzylindazole-3-carbaldehyde is a chemical compound with the molecular formula C15H12N2O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves transition metal-catalyzed reactions and reductive cyclization reactions . For instance, benzimidazole hybrids have been synthesized by click reaction .

Molecular Structure Analysis

The molecular structure of this compound consists of a planar benzodiazole unit linked to the benzyl and propynyl substituents . The substituents are rotated significantly out of the benzodiazole plane .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that indazoles, which are structurally similar, are often involved in a variety of chemical reactions .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Coordination Chemistry and Properties

Research on compounds containing benzimidazole and benzothiazole analogs, which are structurally related to 1-Benzylindazole-3-carbaldehyde, has shown significant variability in their chemistry and properties. These compounds form complex compounds with various metals, exhibiting interesting spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This suggests potential applications in developing new materials with specific magnetic, electrochemical, or biological functions (Boča, Jameson, & Linert, 2011).

Pharmacological Evaluation

Benzofused thiazole derivatives, including structures similar to this compound, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds showed distinct anti-inflammatory activity and potential antioxidant activity against several reactive species, indicating their use as templates for developing new anti-inflammatory agents (Raut et al., 2020).

Corrosion Inhibition

Studies on benzotriazole and its derivatives, including 1,2,3-benzotriazole, which shares a similar heterocyclic benzene ring structure with this compound, have demonstrated their effectiveness as corrosion inhibitors for iron and various steels. These compounds adsorb on metal surfaces from aqueous solutions, forming protective layers that inhibit corrosion in a wide range of solution pH, suggesting their application in anticorrosion protection (Kuznetsov, 2020).

Optoelectronic Materials

The review of quinazoline and pyrimidine derivatives, which are similar in their heterocyclic nature to this compound, highlights their applications in photo- and electroluminescence. Incorporating these structures into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, indicating potential applications for this compound analogs in developing materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Orientations Futures

While specific future directions for 1-Benzylindazole-3-carbaldehyde are not detailed in the search results, there is a general demand for novel antimicrobials to treat life-threatening infections caused by multidrug-resistant bacterial pathogens . Compounds like this compound could potentially play a role in this area of research.

Mécanisme D'action

Target of Action

1-Benzylindazole-3-carbaldehyde is a derivative of indole-3-carbaldehyde . Indole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, antifungal, and antioxidant activities . .

Mode of Action

Indole derivatives, in general, are known to interact with multiple receptors, which can lead to a variety of biological effects . For instance, some indole derivatives have been reported to stimulate platelet-soluble guanylate cyclase and indirectly elevate platelet cGMP levels .

Biochemical Pathways

Indole-3-carbaldehyde, from which this compound is derived, is synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . In Arabidopsis, derivatives of indole-3-carbaldehyde play an important role in pathogen defense . .

Result of Action

Indole derivatives, in general, have been reported to have a variety of biological activities, including antibacterial, antiviral, antifungal, and antioxidant activities .

Analyse Biochimique

Biochemical Properties

1-Benzylindazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes such as tyrosine kinases . These interactions are crucial as they can modulate various biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . Additionally, this compound can modulate the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with tyrosine kinases can inhibit their activity, thereby affecting downstream signaling pathways . This inhibition can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under certain conditions, but its degradation products can also influence cellular processes . Long-term studies have indicated that this compound can have sustained effects on cell function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe usage. These findings are crucial for determining the appropriate dosage for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with specific biomolecules and its overall biological effects.

Propriétés

IUPAC Name |

1-benzylindazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBGYIRPJDSBJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)

![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)